molecular formula C15H19NO4 B1612949 Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate CAS No. 55356-46-2

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Cat. No.: B1612949
CAS No.: 55356-46-2
M. Wt: 277.31 g/mol
InChI Key: MLGMJULJUAPAEY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethyl ester of a 3-oxopropanoate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate typically involves the reaction of 4-morpholinobenzaldehyde with ethyl acetoacetate under acidic conditions. A common method is the Claisen–Schmidt condensation reaction, which uses p-toluenesulfonic acid (pTSA) as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The morpholine ring may play a crucial role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is unique due to its specific structural features, including the combination of a morpholine ring and an ethyl ester of a 3-oxopropanoate. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(4-morpholin-4-ylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-20-15(18)11-14(17)12-3-5-13(6-4-12)16-7-9-19-10-8-16/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGMJULJUAPAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622860
Record name Ethyl 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55356-46-2
Record name Ethyl 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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